molecular formula C10H16Cl2N2 B11877000 (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride

Cat. No.: B11877000
M. Wt: 235.15 g/mol
InChI Key: WXABEGWYFNBSCB-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to a Mannich reaction with formaldehyde and an amine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its fully saturated form.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
  • (1,2,3,4-Tetrahydroquinolin-2-yl)methanamine hydrochloride

Comparison: While these compounds share a similar core structure, their position of substitution and specific functional groups can lead to different chemical properties and biological activities

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h3-4,6,12H,1-2,5,7,11H2;2*1H

InChI Key

WXABEGWYFNBSCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)NC1.Cl.Cl

Origin of Product

United States

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